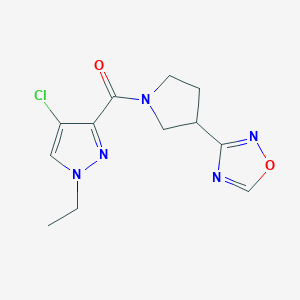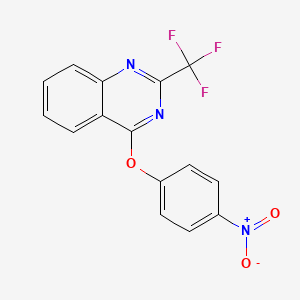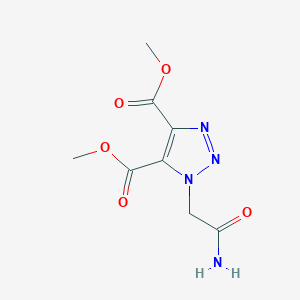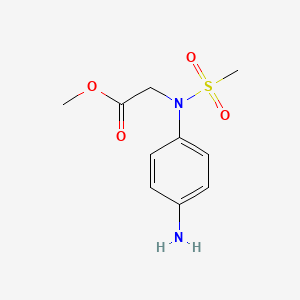
6-chloro-N-(2-hydroxyethyl)-N-propylpyridazine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyridazine derivatives, such as “6-chloro-N-(2-hydroxyethyl)-N-propylpyridazine-3-carboxamide”, are part of a larger class of compounds known as diazines . Diazines are a type of heterocyclic aromatic organic compound with two nitrogen atoms in the six-membered ring . They are used in a wide range of pharmacological applications .
Molecular Structure Analysis
The molecular structure of diazines involves a six-membered ring with two nitrogen atoms . The exact structure of “6-chloro-N-(2-hydroxyethyl)-N-propylpyridazine-3-carboxamide” would depend on the positions of the chlorine, hydroxyethyl, and propyl groups on the pyridazine ring.Chemical Reactions Analysis
The chemical reactions involving diazines can be quite diverse, depending on the specific compound and the conditions under which the reactions occur . They can undergo a variety of reactions, including substitutions, additions, and eliminations .Physical And Chemical Properties Analysis
The physical and chemical properties of diazines depend on their specific structure. Factors that can influence these properties include the nature and position of substituent groups on the diazine ring .Aplicaciones Científicas De Investigación
Anticancer Applications
The diazine scaffold of 6-chloro-N-(2-hydroxyethyl)-N-propylpyridazine-3-carboxamide is a crucial building block in pharmacology, particularly in anticancer drugs. Diazines are known to exhibit a range of biological activities, including antitumor properties . The compound’s ability to interact with various biological targets can be harnessed to develop new anticancer therapies.
Antimicrobial and Antibacterial Agents
This compound has potential as an antimicrobial agent. Its structural similarity to other diazines that have shown efficacy against bacterial strains suggests it could be effective in combating infections, especially those resistant to conventional antibiotics .
Cardiovascular Therapeutics
Diazine derivatives have been reported to possess cardiovascular benefits, including antihypertensive effects . The compound could be explored for its potential to act as a cardiovascular agent, possibly offering a new approach to treating heart-related conditions.
Anti-Inflammatory and Analgesic Activities
The anti-inflammatory and analgesic activities of diazine derivatives make them candidates for the development of new pain relief medications . Research into 6-chloro-N-(2-hydroxyethyl)-N-propylpyridazine-3-carboxamide could lead to novel treatments for chronic pain and inflammation.
Antidiabetic Properties
Diazines have been identified as having antidiabetic properties, acting as DPP-IV inhibitors . Investigating this compound for its potential antidiabetic effects could contribute to the management of diabetes.
Neuroprotective Effects
There is interest in diazine derivatives for their neuroprotective effects, particularly in the context of retinal ganglion cell protection . This compound could be part of research efforts aimed at preventing or treating neurodegenerative diseases.
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
6-chloro-N-(2-hydroxyethyl)-N-propylpyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN3O2/c1-2-5-14(6-7-15)10(16)8-3-4-9(11)13-12-8/h3-4,15H,2,5-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCGXOXLZFYTWHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCO)C(=O)C1=NN=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-N-(2-hydroxyethyl)-N-propylpyridazine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(1-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)piperidin-4-yl)-3-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide](/img/structure/B2874208.png)


![Ethyl 2-[[2-[[5-[(4-methylbenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]acetate](/img/structure/B2874215.png)





![2-(2-(3,4-dimethoxyphenyl)-1,1-dioxido-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-(m-tolyl)acetamide](/img/structure/B2874225.png)
![1,3-dimethyl-8-(3-methylphenyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2874226.png)
![2-[3-[4-[3-(1,3-Dioxoisoindol-2-yl)propoxy]phenoxy]propyl]isoindole-1,3-dione](/img/structure/B2874227.png)
![5-((3-Bromophenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2874229.png)
